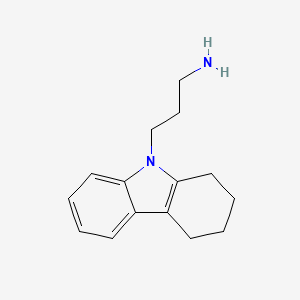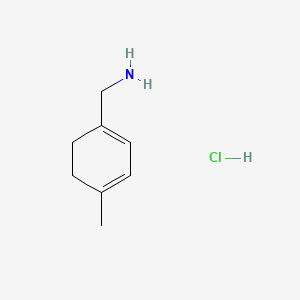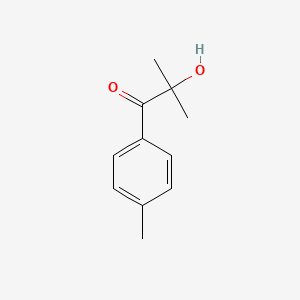
3',4'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of dichlorophenyl and fluorobenzaldehyde groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde typically involves the reaction of 3,4-dichlorophenylboronic acid with 2-fluorobenzaldehyde under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid.
Reduction: 5-(3,4-Dichlorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-(3,4-Dichlorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
類似化合物との比較
Similar Compounds
5-(3,4-Dichlorophenyl)furfural: Similar structure but with a furan ring instead of a fluorobenzaldehyde group.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An herbicide with a similar dichlorophenyl group but different functional groups.
特性
分子式 |
C13H7Cl2FO |
|---|---|
分子量 |
269.09 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-3-1-9(6-12(11)15)8-2-4-13(16)10(5-8)7-17/h1-7H |
InChIキー |
ZLLQIRUPAWUGBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)



![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)

![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)

![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)


